1,3,2-Dioxaborolan-2-OL
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Overview
Description
1,3,2-Dioxaborolan-2-Ol is an organic compound belonging to the class of dioxaborolanes. These compounds are characterized by a five-membered saturated aliphatic heterocycle made up of two oxygen atoms, a boron atom, and three carbon atoms . The chemical formula for this compound is C₂H₅BO₃, and it has a molecular weight of approximately 87.87 g/mol
Preparation Methods
1,3,2-Dioxaborolan-2-Ol can be synthesized through several methods. One common synthetic route involves the reaction of bis(pinacolato)diboron with an appropriate substrate in the presence of a catalyst. For example, the iridium-catalyzed C-H borylation of arenes and heteroarenes is a well-documented method . The reaction typically involves the use of bis(η⁴-1,5-cyclooctadiene)-di-μ-methoxy-diiridium(I) as the catalyst, along with 4,4’-di-tert-butyl-2,2’-bipyridine and hexane as the solvent . The reaction is carried out under nitrogen atmosphere at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1,3,2-Dioxaborolan-2-Ol undergoes various chemical reactions, including:
Hydroboration: It can also undergo hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Common reagents used in these reactions include bis(pinacolato)diboron, palladium catalysts, and copper catalysts. The major products formed from these reactions are typically boronate esters, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1,3,2-Dioxaborolan-2-Ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolan-2-Ol involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, leading to the formation of boronate esters. These interactions are crucial in its role as a reagent in organic synthesis and in its potential therapeutic applications .
Comparison with Similar Compounds
1,3,2-Dioxaborolan-2-Ol can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is also a dioxaborolane and is used in similar reactions, such as borylation and hydroboration.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound is another boronate ester used in organic synthesis.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable reagent in various chemical reactions and applications.
Properties
CAS No. |
25015-59-2 |
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Molecular Formula |
C2H5BO3 |
Molecular Weight |
87.87 g/mol |
IUPAC Name |
2-hydroxy-1,3,2-dioxaborolane |
InChI |
InChI=1S/C2H5BO3/c4-3-5-1-2-6-3/h4H,1-2H2 |
InChI Key |
ZBEDLGKSWBORBS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)O |
Origin of Product |
United States |
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